4-Chloro-3,5-difluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

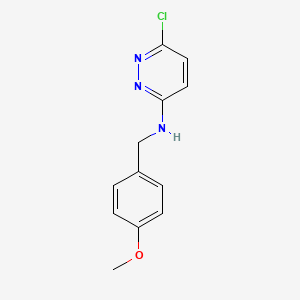

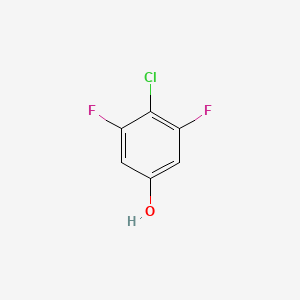

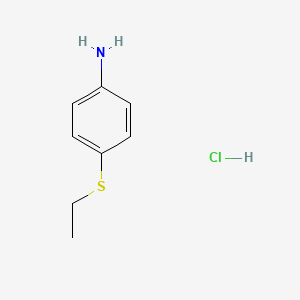

4-Chloro-3,5-difluorophenol is a chemical compound with the molecular formula C6H3ClF2O . It has an average mass of 164.537 Da and a monoisotopic mass of 163.984055 Da .

Molecular Structure Analysis

The InChI code for 4-Chloro-3,5-difluorophenol is 1S/C6H3ClF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H . This indicates that the molecule consists of a phenol group with chlorine and fluorine substituents.Physical And Chemical Properties Analysis

4-Chloro-3,5-difluorophenol is a solid at room temperature . It has a molecular weight of 164.54 .Scientific Research Applications

Synthesis and Functionalization

- 4-Chloro-3,5-difluorophenol derivatives have been used in the regioexhaustive functionalization of difluorophenols through organometallic intermediates. This process involves converting difluorophenols into di- or trifluorinated hydroxybenzoic acids, demonstrating the potential of organometallic approaches in diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).

Chemical Analysis and Detection

- The compound has been involved in the development of analytical techniques, such as high-performance liquid chromatography (HPLC) fluorescence determination. This technique is used for detecting chlorophenols like 4-chloro-3,5-difluorophenol in pharmaceuticals (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Environmental Studies and Pollution Treatment

- Research on sonochemical degradation of aromatic organic pollutants includes studies on 4-chloro-3,5-difluorophenol. This research is significant for understanding the mineralization rates of such pollutants in aqueous solutions and evaluating methods for environmental remediation (Goskonda, Catallo, & Junk, 2002).

- Another study focuses on the degradation of 4-chlorophenol, a compound closely related to 4-chloro-3,5-difluorophenol, by various electrochemical methods. This research provides insights into the treatment of water contaminated with such organic pollutants (Brillas, Sauleda, & Casado, 1998).

Material Science and Nanotechnology

- In the field of material science, research includes the development of graphene oxide/NiO nanoparticle composite-ionic liquid modified electrodes for selective sensing of chlorophenols. This innovation is crucial for environmental monitoring and detection of pollutants (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

Crystallography and Structural Analysis

- Crystallographic studies of 4-chloro-3,5-difluorophenol have been conducted to understand its structural properties. These studies provide valuable information about the molecular arrangement and interactions within the crystal structure of this compound (Shibakami & Sekiya, 1994).

Safety and Hazards

properties

IUPAC Name |

4-chloro-3,5-difluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBQPSQPCDHCKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598817 |

Source

|

| Record name | 4-Chloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-difluorophenol | |

CAS RN |

2268-03-3 |

Source

|

| Record name | 4-Chloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)